molecular formula C10H11BrF2O B3112157 1-(4-Bromobutoxy)-2,4-difluorobenzene CAS No. 188174-55-2

1-(4-Bromobutoxy)-2,4-difluorobenzene

Cat. No.: B3112157
CAS No.: 188174-55-2
M. Wt: 265.09 g/mol
InChI Key: FZDMZYVNRAASHQ-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-2,4-difluorobenzene is an organic compound with the molecular formula C10H11BrF2O It is a derivative of benzene, featuring a bromobutoxy group and two fluorine atoms attached to the benzene ring

Preparation Methods

The synthesis of 1-(4-Bromobutoxy)-2,4-difluorobenzene typically involves the following steps:

Chemical Reactions Analysis

1-(4-Bromobutoxy)-2,4-difluorobenzene can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-2,4-difluorobenzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would vary based on the biological context in which the compound is used .

Comparison with Similar Compounds

1-(4-Bromobutoxy)-2,4-difluorobenzene can be compared to other similar compounds, such as:

The presence of two fluorine atoms in this compound makes it unique, potentially enhancing its stability and reactivity compared to its analogs.

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its unique chemical structure allows it to participate in a range of reactions, making it a valuable intermediate in the synthesis of complex molecules. Its applications in medicinal chemistry, material science, and chemical biology highlight its versatility and potential for future discoveries.

Properties

IUPAC Name

1-(4-bromobutoxy)-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2O/c11-5-1-2-6-14-10-4-3-8(12)7-9(10)13/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDMZYVNRAASHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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